

Spectroscopic Profile of 2-Amino-5-methylbenzenethiol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-methylbenzenethiol** (C_7H_9NS), a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values for 1H NMR, ^{13}C NMR, and IR spectroscopy, offering a valuable resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Amino-5-methylbenzenethiol**. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Amino-5-methylbenzenethiol**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	d	1H	Ar-H
~6.8 - 7.0	dd	1H	Ar-H
~6.6 - 6.8	d	1H	Ar-H
~4.5 - 5.5	br s	2H	-NH ₂
~3.3 - 3.6	s	1H	-SH
~2.2 - 2.4	s	3H	-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Note: Chemical shifts for protons attached to heteroatoms (-NH₂ and -SH) can be broad and their positions can vary depending on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-5-methylbenzenethiol**

Chemical Shift (δ) (ppm)	Assignment
~145 - 150	C-NH ₂
~135 - 140	C-CH ₃
~130 - 135	Ar-CH
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~110 - 115	C-SH
~20 - 25	-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for **2-Amino-5-methylbenzenethiol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
2600 - 2550	Weak	S-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1500 - 1400	Strong	Aromatic C=C stretch
850 - 800	Strong	C-H out-of-plane bend (aromatic)

Sample preparation: KBr pellet or thin film.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Amino-5-methylbenzenethiol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-16 ppm.

2.1.3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

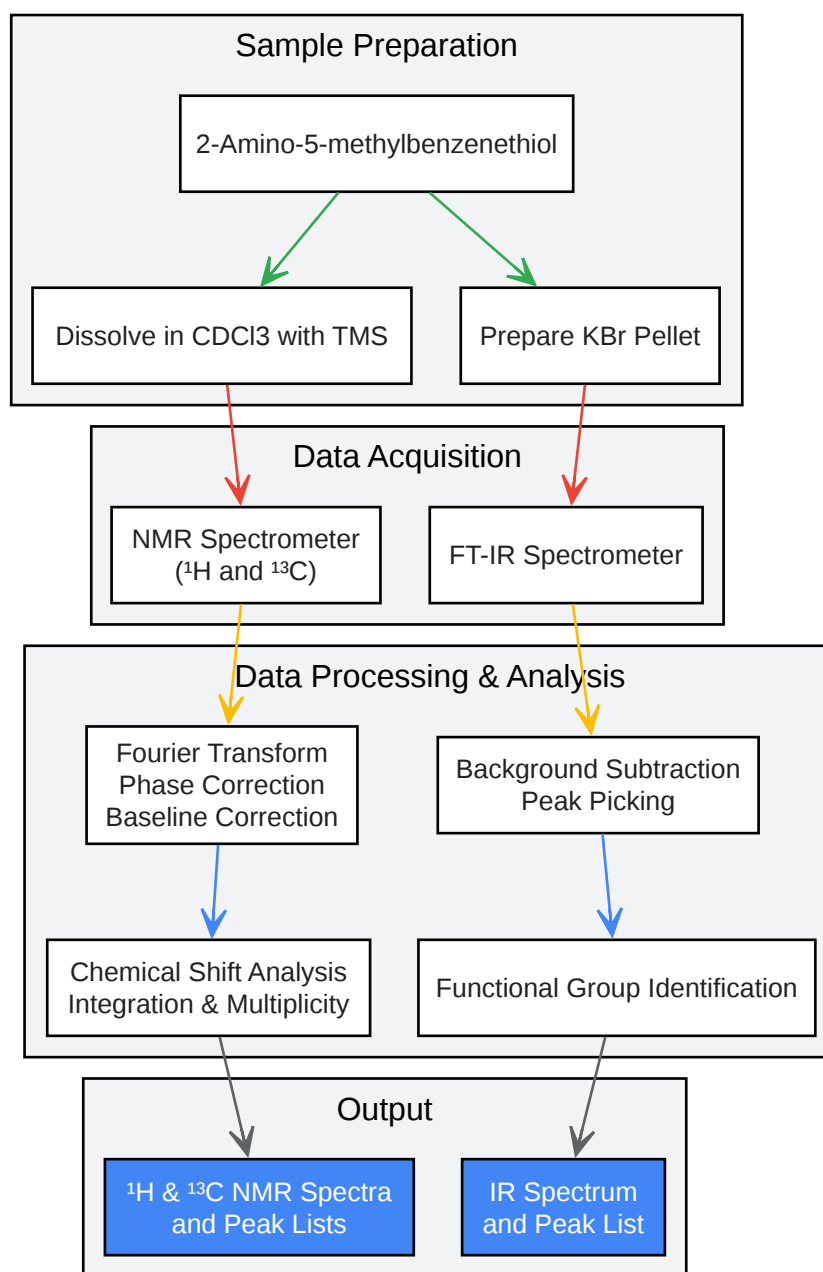
- Grind a small amount (1-2 mg) of **2-Amino-5-methylbenzenethiol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2.2.2. FT-IR Acquisition:

- Spectrometer: A Fourier-Transform Infrared Spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans for the sample and background.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-5-methylbenzenethiol**.



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Caption: Workflow for Spectroscopic Analysis.

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